molecular formula C15H19Cl2N B577195 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride CAS No. 13634-65-6

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride

Cat. No.: B577195
CAS No.: 13634-65-6
M. Wt: 284.224
InChI Key: CFQUVKLUWDVDLX-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its unique structure, which includes a naphthalene ring, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride typically involves the reaction of 3-chloropropylamine with naphthalene derivatives under controlled conditions. The process includes:

    Starting Materials: 3-chloropropylamine and naphthalene derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using recrystallization techniques to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to maintain high standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases to facilitate nucleophilic substitution.

Major Products

    Oxidation: The major products include oxidized derivatives of the naphthalene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies related to cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N,N-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and makes it particularly valuable for specific research applications.

Properties

IUPAC Name

3-chloro-N,N-dimethyl-3-naphthalen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN.ClH/c1-17(2)10-9-15(16)14-8-7-12-5-3-4-6-13(12)11-14;/h3-8,11,15H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQUVKLUWDVDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC2=CC=CC=C2C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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